4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid
Overview
Description
4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It is characterized by the presence of a cyclopropyl group attached to an oxoethoxy moiety, which is further connected to a benzoic acid structure. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid typically involves the reaction of cyclopropyl ketone with ethyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then acidified to yield the desired compound .
Chemical Reactions Analysis
4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxoethoxy moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor signaling .
Comparison with Similar Compounds
4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid can be compared to other benzoic acid derivatives, such as:
4-(Cyclopropylmethoxy)benzoic acid: Similar in structure but with a methoxy group instead of an oxoethoxy group.
4-(Heptyloxy)benzoic acid: Contains a longer alkoxy chain, which may affect its chemical properties and biological activities.
4-(Decyloxy)benzoic acid: Another benzoic acid derivative with a different alkoxy group, used in various chemical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(8-1-2-8)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWULNQPHBRBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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